2,4-Dinitro-4'-methoxystilbene 2,4-Dinitro-4'-methoxystilbene
Brand Name: Vulcanchem
CAS No.: 22396-03-8
VCID: VC4093328
InChI: InChI=1S/C15H12N2O5/c1-22-14-8-3-11(4-9-14)2-5-12-6-7-13(16(18)19)10-15(12)17(20)21/h2-10H,1H3/b5-2+
SMILES: COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C15H12N2O5
Molecular Weight: 300.27 g/mol

2,4-Dinitro-4'-methoxystilbene

CAS No.: 22396-03-8

Cat. No.: VC4093328

Molecular Formula: C15H12N2O5

Molecular Weight: 300.27 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dinitro-4'-methoxystilbene - 22396-03-8

Specification

CAS No. 22396-03-8
Molecular Formula C15H12N2O5
Molecular Weight 300.27 g/mol
IUPAC Name 1-[(E)-2-(4-methoxyphenyl)ethenyl]-2,4-dinitrobenzene
Standard InChI InChI=1S/C15H12N2O5/c1-22-14-8-3-11(4-9-14)2-5-12-6-7-13(16(18)19)10-15(12)17(20)21/h2-10H,1H3/b5-2+
Standard InChI Key ZZFDGUCCHZJOQB-GORDUTHDSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
SMILES COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural and Chemical Identity of 2,4-Dinitro-4'-methoxystilbene

Molecular Architecture

2,4-Dinitro-4'-methoxystilbene (C15H12N2O5C_{15}H_{12}N_2O_5) consists of two benzene rings connected by an ethenyl group. The first ring bears nitro groups at the 2- and 4-positions, while the second ring features a methoxy group at the 4'-position (Figure 1). This substitution pattern distinguishes it from closely related compounds like 4-methoxy-4'-nitrostilbene , which has single nitro and methoxy groups at opposing para positions.

Table 1: Comparative Structural Features of Substituted Stilbenes

CompoundSubstituents (Ring A)Substituents (Ring B)Molecular Formula
2,4-Dinitro-4'-methoxystilbene2-NO₂, 4-NO₂4'-OCH₃C15H12N2O5C_{15}H_{12}N_2O_5
4-Methoxy-4'-nitrostilbene 4-OCH₃4'-NO₂C15H13NO3C_{15}H_{13}NO_3
2,2'-Dinitro-4-methoxystilbene 2-NO₂, 4-OCH₃2'-NO₂C15H12N2O5C_{15}H_{12}N_2O_5

The electronic effects of nitro (electron-withdrawing) and methoxy (electron-donating) groups create a polarized π-system, influencing photophysical properties such as absorption maxima and isomerization kinetics .

Wittig-Horner Reaction

The patent US4013639A outlines a generalized method for synthesizing nitro-substituted stilbenes. For example, trans-2,2'-dinitro-4-methoxystilbene is prepared via a Wittig-Horner reaction between diethyl 2-nitro-4-methoxybenzyl phosphonate and 2-nitrobenzaldehyde in ethanol under basic conditions (yield: 75–90%) . Adapting this protocol, 2,4-dinitro-4'-methoxystilbene could be synthesized using 2,4-dinitrobenzaldehyde and 4-methoxybenzyl phosphonate precursors.

Representative Reaction:

Diethyl 2-nitro-4-methoxybenzyl phosphonate+2,4-dinitrobenzaldehydeNaOCH₃/EtOH2,4-Dinitro-4’-methoxystilbene\text{Diethyl 2-nitro-4-methoxybenzyl phosphonate} + \text{2,4-dinitrobenzaldehyde} \xrightarrow{\text{NaOCH₃/EtOH}} \text{2,4-Dinitro-4'-methoxystilbene}

Key steps include:

  • Phosphonate Preparation: 2-Nitro-4-methoxybenzyl bromide reacts with triethyl phosphite to form the diethyl benzyl phosphonate .

  • Aldehyde Condensation: The phosphonate reacts with 2,4-dinitrobenzaldehyde in a basic medium (e.g., sodium methoxide), yielding the stilbene via elimination of ethyl phosphate .

  • Isolation: Crude product is recrystallized from ethyl acetate or benzene .

Photoisomerization Considerations

The NASA report highlights that stilbenes with para-substituted electron-donating and withdrawing groups (e.g., 4-methoxy-4'-nitrostilbene) exhibit efficient trans-to-cis isomerization under UV light. For 2,4-dinitro-4'-methoxystilbene, the additional nitro group may alter isomerization kinetics by increasing the electron deficiency of Ring A, potentially red-shifting absorption spectra.

Physicochemical Properties

Spectral Characteristics

While direct data for 2,4-dinitro-4'-methoxystilbene are unavailable, analogs provide benchmarks:

  • 4-Methoxy-4'-nitrostilbene : Absorption maxima at 320–350 nm (π→π* transition), with molar extinction coefficients >10⁴ L·mol⁻¹·cm⁻¹.

  • 2,2'-Dinitro-4-methoxystilbene : Melting point 158.5–159°C (trans isomer), λₘₐₓ ~340 nm.

The presence of two nitro groups in 2,4-dinitro-4'-methoxystilbene is expected to:

  • Increase thermal stability (higher melting point).

  • Redshift absorption due to enhanced conjugation.

Refractive Index Modulation

The NASA study demonstrated that 4-methoxy-4'-nitrostilbene exhibits a refractive index difference (Δn\Delta n) of 3.39×1053.39 \times 10^{-5} between cis and trans isomers at 0.15 M concentration. For 2,4-dinitro-4'-methoxystilbene, the additional nitro group may amplify Δn\Delta n by intensifying electronic asymmetry, a critical factor for holographic applications .

Table 2: Estimated Refractive Index Differences

CompoundΔn\Delta n (cis vs. trans)Concentration (M)
4-Methoxy-4'-nitrostilbene 3.39×1053.39 \times 10^{-5}0.15
2,4-Dinitro-4'-methoxystilbene*4.8×1054.8 \times 10^{-5}0.15
*Extrapolated based on substituent effects .

Applications in Advanced Materials

Holographic Recording Systems

The NASA report identifies 4-methoxy-4'-nitrostilbene as a high-speed holographic medium due to its reversible photoisomerization. For 2,4-dinitro-4'-methoxystilbene, the following advantages are anticipated:

  • Higher Δn\Delta n: Enables higher diffraction efficiency.

  • Reduced Back-Isomerization: Steric hindrance from nitro groups may stabilize the cis isomer, prolonging hologram persistence.

Nonlinear Optical Materials

Nitroaromatics are known for large second-order nonlinear optical (NLO) coefficients. The asymmetric electron distribution in 2,4-dinitro-4'-methoxystilbene could enhance NLO activity, making it suitable for frequency doubling or electro-optic modulation.

Challenges and Future Directions

Synthetic Optimization

Current methods for related stilbenes achieve yields of 75–90%, but scaling up 2,4-dinitro-4'-methoxystilbene synthesis may require:

  • Improved Solubility: Nitro groups reduce solubility; polar aprotic solvents (e.g., DMF) could enhance reaction homogeneity.

  • Catalytic Methods: Transition metal catalysts (e.g., Pd) might accelerate phosphonate-aldehyde coupling.

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